
(4-benzylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. A diverse series of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues (which includes our compound of interest) was synthesized using click chemistry. These analogues were tested in vitro against various microorganisms:
Binding Mode Investigation
Compound 7b (from the same series) was found to be more potent than ciprofloxacin against B. subtilis. Additionally, it showed activity comparable to ciprofloxacin against E. coli. Furthermore, the binding mode of compound 7b into the active site of E. coli topoisomerase II DNA gyrase B was investigated .
Molecular Modeling
Docking simulations of the most active eight piperazine chrome-2-one derivatives (including our compound) towards oxidoreductase enzyme (PDB ID 1XDQ) revealed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Other Pharmacological Activities
While antimicrobial activity is prominent, 1,2,3-triazoles (such as our compound) are also associated with a broad range of other pharmacological activities, including anticancer, antitubercular, and antimalarial effects .
Safety and Hazards
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-20-13-16(17(19-20)23-2)18(22)21-10-8-15(9-11-21)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMNYLKXJBVECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2453179.png)
![2-{[(2,5-Dimethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2453182.png)
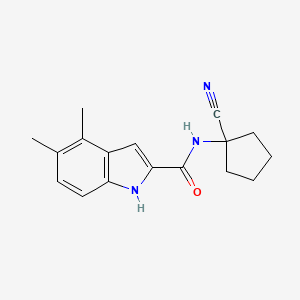
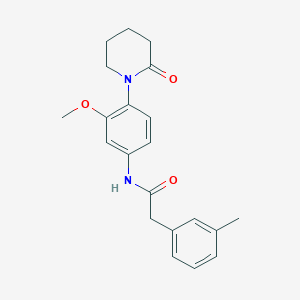
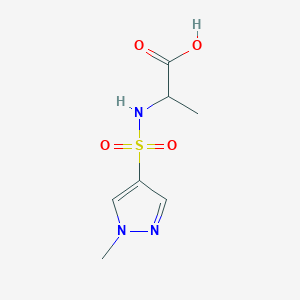


![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2453194.png)
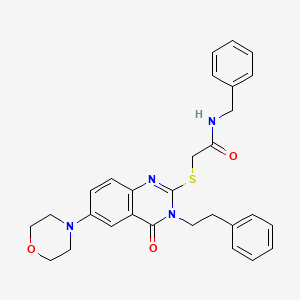
![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2453197.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide](/img/structure/B2453198.png)

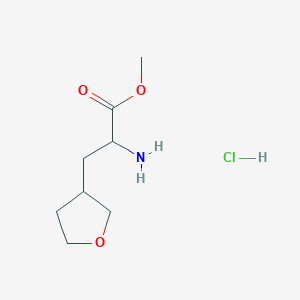
![N-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2453202.png)